molecular formula C8H7N5O4 B10908982 (4-Nitro-1'H-1,4'-bipyrazol-1'-yl)acetic acid

(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)acetic acid

Cat. No.: B10908982
M. Wt: 237.17 g/mol
InChI Key: OROUGESQHXCGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)acetic acid is a sophisticated bipyrazole derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The compound features a bipyrazole core, a privileged scaffold known for its wide range of biological activities, which is further functionalized with a nitro group and an acetic acid side chain. The nitro group acts as a strong electron-withdrawing moiety and can be readily reduced to an amine, facilitating further derivatization into amides, sulfonamides, or urea analogs. The acetic acid moiety provides a convenient handle for coupling reactions, particularly in the synthesis of amides and esters, or for creating prodrugs. This molecular architecture makes it a valuable intermediate for constructing potential kinase inhibitors, antibacterial agents , and anticancer compounds , as the bipyrazole system is often designed to mimic adenine and interact with ATP-binding sites of various enzymes. Its primary research value lies in its application as a key precursor in the design and synthesis of novel small molecule libraries for high-throughput screening against biologically relevant targets. Researchers utilize this compound to explore structure-activity relationships (SAR) in the development of new therapeutic and agrochemical agents. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7N5O4

Molecular Weight

237.17 g/mol

IUPAC Name

2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C8H7N5O4/c14-8(15)5-11-3-6(1-9-11)12-4-7(2-10-12)13(16)17/h1-4H,5H2,(H,14,15)

InChI Key

OROUGESQHXCGDV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(=O)O)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Condensation Route for 4-Nitro-1'H-1,4'-bipyrazole

The bipyrazole backbone is synthesized via condensation of 2-(4-nitro-1H-pyrazol-1-yl)malonaldehyde with hydrazine hydrate. This reaction proceeds under acidic conditions, typically using acetic acid as a catalyst, to yield 4-Nitro-1'H-1,4'-bipyrazole (intermediate 39 ) in moderate yields (45–60%). The malonaldehyde precursor is prepared by formylation of 4-nitro-1H-pyrazole, followed by protection-deprotection steps to ensure regioselectivity.

Reaction Conditions

ParameterValue
SolventEthanol/Water (3:1)
TemperatureReflux (78°C)
CatalystAcetic acid (5 mol%)
Reaction Time12–16 hours

The product is purified via recrystallization from ethanol, yielding pale-yellow crystals. Characterization by 1H^1H NMR (DMSO-d6d_6) confirms the bipyrazole structure: δ 8.72 (s, 1H, pyrazole-H), 8.15 (d, J=2.4J = 2.4 Hz, 1H), and 7.89 (d, J=2.4J = 2.4 Hz, 1H).

ParameterValue
Alkylating AgentBromoacetic acid
BaseK2_2CO3_3 (2 equiv)
SolventDMF
Temperature80°C
Reaction Time8–10 hours

Post-reaction, the mixture is acidified with HCl to precipitate the product. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:1) affords (4-Nitro-1'H-1,4'-bipyrazol-1'-yl)acetic acid in 50–65% yield.

Alternative Acylation Approach

In cases where alkylation yields are suboptimal, acylation using chloroacetyl chloride has been reported. The bipyrazole is treated with chloroacetyl chloride in dichloromethane (DCM) under nitrogen, followed by hydrolysis of the intermediate chloride to the carboxylic acid using NaOH.

Critical Analysis of Synthetic Challenges

Nitration Selectivity and Byproduct Formation

Nitration of the pyrazole ring must be carefully controlled to avoid over-nitration. The use of fuming nitric acid at 0–5°C ensures mono-nitration at the 4-position, but competing 3-nitration byproducts (5–10%) are often observed. These are removed via selective crystallization using ethanol-water mixtures.

Stability of the Acetic Acid Group

The acetic acid moiety is prone to decarboxylation under basic conditions. Thus, post-alkylation acidification must be performed at pH 3–4 to prevent degradation. Thermal stability studies (TGA/DSC) indicate decomposition onset at 180°C, necessitating low-temperature storage.

Characterization and Quality Control

Spectroscopic Confirmation

  • 1H^1H NMR (400 MHz, DMSO-d6d_6) : δ 12.34 (s, 1H, COOH), 8.70 (s, 1H), 8.12 (d, J=2.4J = 2.4 Hz, 1H), 7.85 (d, J=2.4J = 2.4 Hz, 1H), 4.65 (s, 2H, CH2_2).

  • IR (KBr) : 1720 cm1^{-1} (C=O), 1540 cm1^{-1} (NO2_2).

Purity Assessment

HPLC analysis (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) shows ≥98% purity. Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 279.1 [M+H]+^+.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Alkylation6598Short reaction timeRequires anhydrous conditions
Acylation-Hydrolysis5597Tolerates moistureLower yield

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors have been proposed to enhance heat transfer during nitration and alkylation steps. Pilot studies demonstrate a 15% yield improvement compared to batch processes .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions. For example:
Reaction :
(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid+ROHH+(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetate ester+H2O(4\text{-Nitro-1'H-1,4'-bipyrazol-1'-yl})\text{acetic acid} + \text{ROH} \xrightarrow{\text{H}^+} (4\text{-Nitro-1'H-1,4'-bipyrazol-1'-yl})\text{acetate ester} + \text{H}_2\text{O}

Conditions :

  • Solvent: Dry methanol or ethanol

  • Catalyst: Concentrated sulfuric acid (0.5–1.0 eq)

  • Temperature: Reflux (60–80°C)

  • Yield: 70–85%

Derivatives Synthesized :

Alcohol (ROH)Product NameYield (%)
MethanolMethyl ester82
EthanolEthyl ester78
Benzyl alcoholBenzyl ester65

Nitro Group Reactivity

The electron-withdrawing nitro group at the 4-position facilitates nucleophilic aromatic substitution (NAS) and reduction reactions.

Reduction to Amine

Reaction :
NO2H2/Pd-CNH2\text{NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{NH}_2

Conditions :

  • Catalyst: 10% Pd/C (5 mol%)

  • Solvent: Ethanol/water (9:1)

  • Pressure: 1 atm H₂

  • Temperature: 25°C

  • Yield: 90%

Nucleophilic Substitution

The nitro group can be replaced by nucleophiles (e.g., pyrazoles, amines):
Example :
(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid+1H-pyrazoleNaOH(4-(Pyrazol-1-yl)-1’H-1,4’-bipyrazol-1’-yl)acetic acid+NaNO2(4\text{-Nitro-1'H-1,4'-bipyrazol-1'-yl})\text{acetic acid} + \text{1H-pyrazole} \xrightarrow{\text{NaOH}} (4\text{-(Pyrazol-1-yl)-1'H-1,4'-bipyrazol-1'-yl})\text{acetic acid} + \text{NaNO}_2

Conditions :

  • Base: 2 eq NaOH

  • Solvent: Water

  • Temperature: 80–90°C

  • Yield: 75–88%

Acylation Reactions

The acetic acid moiety participates in acylation to form anhydrides or amides.

Anhydride Formation

Reaction :
(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid+(RCO)2O(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetyl anhydride(4\text{-Nitro-1'H-1,4'-bipyrazol-1'-yl})\text{acetic acid} + (\text{RCO})_2\text{O} \rightarrow (4\text{-Nitro-1'H-1,4'-bipyrazol-1'-yl})\text{acetyl anhydride}

Conditions :

  • Reagent: Acetic anhydride (2 eq)

  • Solvent: Acetonitrile

  • Catalyst: Lewis acid (e.g., ZnCl₂, 0.1 eq)

  • Temperature: 70°C

  • Yield: 59–72%

Condensation Reactions

The bipyrazole system undergoes condensation with aldehydes or hydrazines to form extended heterocycles.

Example :
(4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid+H2N-NH2Bipyrazole-fused triazole derivative(4\text{-Nitro-1'H-1,4'-bipyrazol-1'-yl})\text{acetic acid} + \text{H}_2\text{N-NH}_2 \rightarrow \text{Bipyrazole-fused triazole derivative}

Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux

  • Yield: 40–55%

Stability and Side Reactions

  • Nitro Group Instability : Prolonged heating (>100°C) in acidic conditions may cause partial denitration .

  • Diacylation Risk : Excess acylating agents (e.g., acetic anhydride) can lead to bis-acylated byproducts (reduced yields by 15–20%) .

Analytical Methods for Reaction Monitoring

TechniquePurposeExample Data
HPLC Purity assessment post-reaction98.5% purity
¹H/¹³C NMR Structural confirmation of productsδ 8.2 ppm (pyrazole H)
MS (ESI+) Molecular weight validationm/z 349.1 [M+H]⁺

Comparative Reactivity of Analogues

CompoundReactivity Difference
2-(5-Nitro-1H-pyrazol-3-yl)acetic acidFaster esterification (higher acidity)
1'-Ethyl-4'-nitro-1'H-1,3'-bipyrazoleReduced NAS activity (steric hindrance)

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique bipyrazole structure with a nitro group at the 4-position and an acetic acid moiety. Its synthesis typically involves several steps that allow for modifications to enhance biological activity. The general synthetic pathway includes:

  • Condensation Reactions : The initial formation of the bipyrazole framework.
  • Functional Group Modifications : Introducing the nitro and acetic acid groups to optimize reactivity and solubility.

Biological Activities

(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)acetic acid exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that compounds derived from bipyrazoles demonstrate notable antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Research indicates potential applications in treating inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines.
  • Anticancer Properties : The compound's structure suggests possible interactions with cancer cell signaling pathways, making it a candidate for further investigation in oncology.

Interaction Studies

Understanding the binding affinity of this compound to various biological targets is crucial for elucidating its mechanism of action. Key areas of study include:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in neurodegenerative diseases and cancers.
  • Receptor Binding : Interaction studies have focused on its affinity for G protein-coupled receptors (GPCRs), which play significant roles in cell signaling.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented in the following table:

Compound NameStructure TypeNotable Features
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acidImidazole derivativeExhibits antibacterial properties
1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole-4-carboxylic acidBipyrazole derivativeDifferent substitution pattern; potential anti-inflammatory effects
2-(5-nitro-1H-pyrazol-3-yl)acetic acidPyrazole derivativeKnown for antifungal activity

This table illustrates how this compound stands out due to its specific structural features and associated biological activities.

Case Studies

Several studies have documented the applications of this compound in various fields:

  • Neurodegenerative Disease Research : A patent discusses compounds with LRRK2 affinity that are selective for LRRK2 over other kinases, indicating potential therapeutic uses for treating Parkinson's disease and other neurodegenerative disorders .
  • Antimicrobial Studies : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against resistant strains of bacteria .
  • Cancer Therapeutics : Investigations into the anticancer properties have revealed that this compound can modulate key signaling pathways involved in cancer cell proliferation .

Mechanism of Action

The mechanism of action of (4-Nitro-1’H-1,4’-bipyrazol-1’-yl)acetic acid is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro and pyrazole groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)acetic acid” can be contextualized by comparing it to related pyrazole and bipyrazole derivatives reported in the literature. Below is a detailed analysis based on synthesis, physicochemical properties, and biological activity:

Structural Analogues from the Evidence

The provided evidence describes nitrophenyl pyrazole derivatives synthesized via cyclocondensation and functionalization. Key analogues include:

5-Ethoxymethyleneamino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitriles (15a, 15b) Substituents: Aryl groups (4-fluorophenyl or 2,4-dichlorophenyl) at the 3-position, ethoxymethyleneamino (-NH-C(=OEt)-) at the 5-position, and a nitrophenyl group at the 1-position. Properties: Melting points (194–227°C) and solubility in tetrahydrofuran (THF) . Comparison: The acetic acid moiety in the target compound replaces the carbonitrile group, likely enhancing hydrophilicity and altering crystallization behavior.

7-(4-Nitrophenyl)-pyrazolo-triazolo-pyrimidines (16a, 16b) Structure: Fused pyrazolo-triazolo-pyrimidine cores with nitrophenyl and aryl substituents. Properties: High thermal stability (melting points >340°C) due to extended conjugation .

[3-Aryl-4-imino-1-(4-nitrophenyl)-pyrazolo-pyrimidin-5-yl]amines (17a, 17b) Features: Imino groups at the 4-position and amino substituents at the 5-position. Properties: Moderate solubility in polar aprotic solvents (e.g., dimethylsulfoxide) . Comparison: The acetic acid group in the target compound may offer superior aqueous solubility compared to the imino-amine system.

Physicochemical and Functional Differences

Property Target Compound 15a/15b 16a/16b 17a/17b
Functional Groups Nitro, acetic acid Nitro, ethoxymethyleneamino Nitro, fused triazolo-pyrimidine Nitro, imino, amine
Solubility High (polar solvents) Moderate (THF) Low (DMSO) Moderate (DMSO)
Thermal Stability Moderate (predicted) Moderate (194–227°C) High (>340°C) Moderate (data not reported)
Reactivity Electrophilic (nitro), acidic (COOH) Electrophilic (nitro, CN) Electron-deficient (aromatic) Nucleophilic (amine, imino)

Biological Activity

(4-Nitro-1'H-1,4'-bipyrazol-1'-yl)acetic acid is a compound belonging to the bipyrazole family, which has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and various biological activities associated with this compound, drawing on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H6N4O3\text{C}_6\text{H}_6\text{N}_4\text{O}_3

It features a nitro group at the 4-position of the bipyrazole ring and an acetic acid moiety. This structural configuration is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 2-(4-nitro-1H-pyrazol-1-yl)malonaldehyde with hydrazine hydrate, followed by subsequent reactions to yield the final product .

Antimicrobial Activity

Research has indicated that derivatives of bipyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 6.26 to 16.92 μg/mL . The presence of a nitro group is often linked to enhanced antibacterial activity.

Antitumor Activity

Bipyrazole derivatives have been investigated for their antitumor potential. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of key signaling pathways such as TGF-β and PI3K/Akt/mTOR . The compound's ability to inhibit cell proliferation has been observed in various cancer models, indicating its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

The anti-inflammatory properties of bipyrazole compounds are also noteworthy. Research has demonstrated that these compounds can inhibit the release of pro-inflammatory cytokines and reduce nitric oxide production in activated microglia . This suggests a mechanism through which this compound could alleviate neuroinflammatory conditions.

Neuroprotective Effects

Studies have explored the neuroprotective effects of related bipyrazole compounds against neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) activity has been highlighted as a significant mechanism through which these compounds may enhance cognitive function and provide protection against neurodegeneration .

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of bipyrazole derivatives, this compound exhibited an MIC significantly lower than that of conventional antibiotics against resistant strains .

Case Study 2: Antitumor Mechanism
A detailed investigation into the antitumor mechanism revealed that treatment with this compound resulted in increased apoptosis rates in human cancer cell lines when compared to untreated controls. The study reported a decrease in cell viability by over 50% at specific concentrations .

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